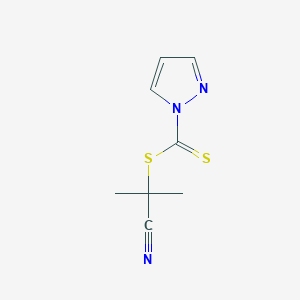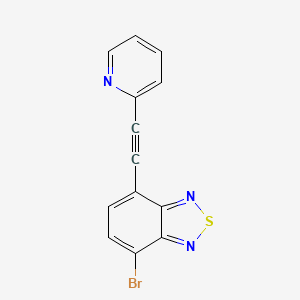
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom and a pyridinylethynyl group attached to the benzothiadiazole core. It is known for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the pyridinylethynyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The pyridinylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substituted Benzothiadiazoles: Formed through nucleophilic substitution reactions.
Extended Conjugated Systems: Resulting from coupling reactions involving the pyridinylethynyl group.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of light-emitting diodes (LEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of conducting polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, it may interact with biological targets, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole used in organic electronics.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Utilized in coupling reactions to form complex structures.
Uniqueness
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is unique due to the presence of both a bromine atom and a pyridinylethynyl group, which confer distinct electronic and structural properties. These features make it particularly valuable in the synthesis of advanced materials and in medicinal chemistry .
Eigenschaften
CAS-Nummer |
477947-22-1 |
|---|---|
Molekularformel |
C13H6BrN3S |
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
4-bromo-7-(2-pyridin-2-ylethynyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H6BrN3S/c14-11-7-5-9(12-13(11)17-18-16-12)4-6-10-3-1-2-8-15-10/h1-3,5,7-8H |
InChI-Schlüssel |
HNHWAXCOYRMMAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C#CC2=CC=C(C3=NSN=C23)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


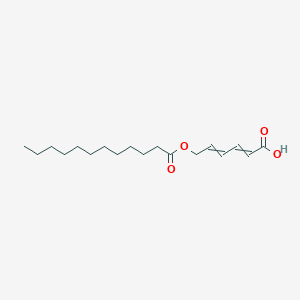
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
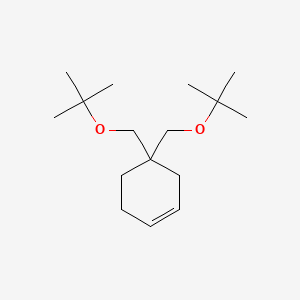
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
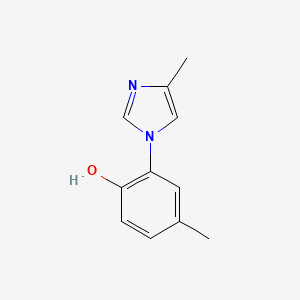


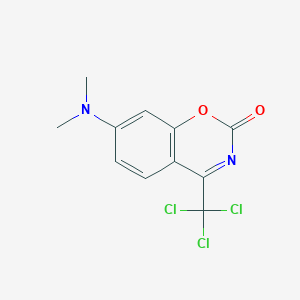
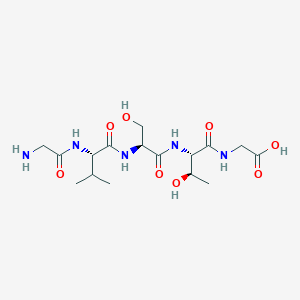
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
